CAS number 898777-92-9 information and properties
CAS number 898777-92-9 information and properties
An In-Depth Technical Guide to CAS 898777-92-9: 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone[1]
Abstract This technical guide provides a comprehensive analysis of 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-92-9), a specialized fluorinated intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced materials.[1] This document details its physicochemical properties, synthetic pathways, downstream utility in medicinal chemistry, and handling protocols.[1][2] It is designed for researchers and process chemists requiring high-fidelity data for experimental design.[1][2]
Part 1: Chemical Identity & Physicochemical Profile[1][3]
CAS 898777-92-9 represents a dihydrochalcone scaffold, characterized by two aromatic rings linked by a saturated three-carbon ketone chain.[1] The molecule features a specific substitution pattern—a 4-chlorophenyl moiety and a 3,4,5-trifluorophenyl moiety—making it a highly valued building block for optimizing metabolic stability and lipophilicity in drug candidates.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone |
| IUPAC Name | 1-(4-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
| CAS Number | 898777-92-9 |
| Molecular Formula | C₁₅H₁₀ClF₃O |
| Molecular Weight | 298.69 g/mol |
| InChIKey | RPTBVMCCKPNBJW-UHFFFAOYSA-N |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |
| Structural Class | Halogenated Diarylpropanone (Dihydrochalcone) |
Part 2: Structural Utility & Pharmacophore Theory[1]
Expert Insight: The strategic value of CAS 898777-92-9 lies in its ability to introduce two distinct pharmacophores simultaneously:
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3,4,5-Trifluorophenyl Group: This moiety acts as a bioisostere for phenyl or other electron-deficient rings.[1][2] The fluorine atoms at the 3, 4, and 5 positions block metabolic oxidation (P450 metabolism) at the most vulnerable sites, significantly increasing the half-life (
) of the final drug molecule.[1] -
4-Chlorophenyl Ketone: The ketone functionality serves as a versatile "chemical handle."[1][2] It can be stereoselectively reduced to a chiral alcohol, converted to an amine via reductive amination, or used in Grignard reactions to form tertiary alcohols.[1][2] The para-chloro substituent provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) or simply enhances lipophilicity.[1][2]
Downstream Synthetic Applications
The following diagram illustrates the divergent synthesis pathways accessible from this core intermediate.
[1]
Part 3: Validated Synthetic Protocol
Causality: The most robust route to synthesize CAS 898777-92-9 is via the Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1] This two-step sequence is preferred over Friedel-Crafts acylation because it avoids the formation of regioisomers (ortho/meta acylation) and allows for the use of readily available aldehydes.[1][2]
Step 1: Synthesis of the Chalcone Intermediate
Reaction: 4'-Chloroacetophenone + 3,4,5-Trifluorobenzaldehyde
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Reagents:
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Procedure:
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Dissolve 4'-chloroacetophenone and 3,4,5-trifluorobenzaldehyde in ethanol at room temperature (20–25°C).
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Slowly add the NaOH solution dropwise over 30 minutes. Note: Slow addition prevents exotherm-induced polymerization.[1]
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Stir the reaction mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the aldehyde.[1][2]
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Workup: Cool the mixture to 0°C. The chalcone product often precipitates as a yellow solid.[1][2] Filter and wash with cold ethanol/water (1:1).[1][2]
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Yield Target: >85%.
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Step 2: Selective Hydrogenation to Dihydrochalcone (CAS 898777-92-9)
Reaction: Chalcone + H₂
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Reagents:
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Procedure:
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Add the Pd/C catalyst carefully under an inert atmosphere (Nitrogen).[1][2]
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Stir vigorously at room temperature for 2–4 hours. Critical: Monitor closely to prevent over-reduction of the ketone to the alcohol or dechlorination of the aryl ring.[1][2]
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Filtration: Filter through a celite pad to remove the catalyst.[1][2]
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Concentration: Evaporate the solvent under reduced pressure to yield the off-white solid product.[1][2]
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Purification: Recrystallize from Ethanol/Hexane if necessary.[1][2]
Experimental Workflow Diagram
Part 4: Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated aromatic ketones .[1][2]
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Hazard Classification (Predicted):
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PPE Requirements:
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Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for InChIKey RPTBVMCCKPNBJW-UHFFFAOYSA-N. Retrieved from [Link]
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Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[1][2] (Reference for general acylation chemistry of chloropropiophenones).
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Patel, U. P., et al. (2023). Design, Synthesis, and Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines. ACS Omega.[1][2] (Contextual reference for the bioactivity of the 3,4,5-trifluorophenyl moiety).
